molecular formula C11H12N2O2 B1290820 2-(4-cyanophenoxy)-N,N-dimethylacetamide

2-(4-cyanophenoxy)-N,N-dimethylacetamide

Cat. No.: B1290820
M. Wt: 204.22 g/mol
InChI Key: ZZPXICLPMWMKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyanophenoxy)-N,N-dimethylacetamide is a chemical compound of interest in scientific research and development. It features a molecular structure combining an acetamide core with a phenoxy linker and a cyano functional group, which may be valuable for probing biological activity or optimizing material properties. Researchers can utilize this compound as a key intermediate or building block in organic synthesis and medicinal chemistry, particularly for creating novel molecules with potential pharmacological activity. The presence of the cyanophenoxy moiety suggests potential for interaction with various biological targets, making it a candidate for structure-activity relationship (SAR) studies in drug discovery campaigns. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use. Researchers are responsible for ensuring safe handling and compliance with all local and national regulations concerning the use of chemical substances.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(4-cyanophenoxy)-N,N-dimethylacetamide

InChI

InChI=1S/C11H12N2O2/c1-13(2)11(14)8-15-10-5-3-9(7-12)4-6-10/h3-6H,8H2,1-2H3

InChI Key

ZZPXICLPMWMKIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-(4-cyanophenoxy)-N,N-dimethylacetamide can be contextualized through comparisons with structurally related acetamide derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Biological Activity Key Findings References
This compound 4-Cyanophenoxy, dimethylacetamide Inferred: Enzyme inhibition Hypothesized enhanced reactivity due to electron-withdrawing CN group. N/A
2-(4-Hydroxyphenyl)-N,N-dimethylacetamide 4-Hydroxyphenyl Antibacterial, moderate activity Hydroxyl group enables hydrogen bonding; limited activity compared to CN analogs .
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Multiple Cl substituents Anticancer, high potency Chlorine atoms enhance binding to hydrophobic enzyme pockets .
2,2,2-Trifluoro-N,N-dimethylacetamide Trifluoromethyl group Solvent, synthetic intermediate Trifluoromethyl group increases thermal stability and reactivity .
N-(3-Cyano-4-(3,4-dichlorophenoxy)phenyl)acetamide CN, dichlorophenoxy Antimicrobial, neuroprotective Synergistic effects of CN and Cl groups improve bioactivity .
2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide Br, Cl substituents Medicinal chemistry applications Halogen atoms enhance electronic interactions and target selectivity .

Key Insights from Comparative Analysis:

Electron-Withdrawing Groups (e.g., CN, Cl, Br): The cyano group in this compound likely increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes or receptors. This property is shared with halogenated analogs (e.g., Cl, Br), which exhibit improved binding affinity in anticancer and antimicrobial applications .

Biological Activity Trends: Antimicrobial Activity: Compounds with para-substituted electron-withdrawing groups (e.g., CN, NO₂) show higher antimicrobial potency than those with electron-donating groups (e.g., OCH₃) due to increased membrane penetration and target inhibition . Enzyme Inhibition: The dimethylacetamide moiety may modulate interactions with enzymes like cyclooxygenase (COX) or acetylcholinesterase, as seen in structurally similar anti-inflammatory and neuroprotective compounds .

Synthetic and Industrial Applications: The trifluoromethyl group in 2,2,2-trifluoro-N,N-dimethylacetamide highlights the role of fluorination in creating thermally stable solvents, whereas the cyano group in the target compound could facilitate its use as a precursor in heterocyclic synthesis (e.g., triazoles or pyridines) .

Q & A

Q. How does this compound serve as an intermediate in multi-step pharmaceutical syntheses?

  • Methodological Answer :
  • Applications : It is a precursor in kinase inhibitor development. For example, coupling with heterocyclic amines via Buchwald-Hartwig amination yields bioactive molecules.
  • Case Study : In a patented method, the compound was reacted with 3-chloro-4-fluoronitrobenzene to generate a tyrosine kinase inhibitor intermediate .

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